molecular formula C8H9BrO3 B12867101 Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

Cat. No.: B12867101
M. Wt: 233.06 g/mol
InChI Key: JAIPAAKMRNBXOU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate: is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with bromine, methyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate typically involves the bromination of 2,5-dimethylfuran followed by esterification. One common method includes the reaction of 2,5-dimethylfuran with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting brominated furan with methanol and a suitable acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new pharmaceuticals .

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3

InChI Key

JAIPAAKMRNBXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)Br)C(=O)OC

Origin of Product

United States

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